N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide
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Overview
Description
N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide is a heterocyclic compound that features both thiophene and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of microwave radiation to facilitate the reaction, which can yield the desired product with high efficiency . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide are not extensively documented, the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of both sulfur and nitrogen atoms allows for strong binding interactions with metal ions and other biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene ring but lacks the pyrazine moiety.
Pyrazine-2-carbohydrazide: Contains the pyrazine ring but does not have the thiophene component.
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide: Similar structure but with an additional thiophene ring instead of pyrazine.
Uniqueness
N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide is unique due to the combination of thiophene and pyrazine rings in its structure. This dual-ring system provides a balance of electronic properties and reactivity, making it versatile for various applications in medicinal chemistry, material science, and catalysis.
Properties
IUPAC Name |
N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9(7-6-11-3-4-12-7)13-14-10(16)8-2-1-5-17-8/h1-6H,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPWCPGNSJMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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